molecular formula C14H20BNO3 B13727328 1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

Cat. No.: B13727328
M. Wt: 261.13 g/mol
InChI Key: CNYFNJDUWAEXTO-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromopyridine with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is unique due to its combination of a boronic ester group and a pyridine ring, which provides a versatile platform for various chemical transformations and applications. Its structure allows for easy modification and functionalization, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C14H20BNO3/c1-9-12(10(2)17)7-11(8-16-9)15-18-13(3,4)14(5,6)19-15/h7-8H,1-6H3

InChI Key

CNYFNJDUWAEXTO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)C

Origin of Product

United States

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